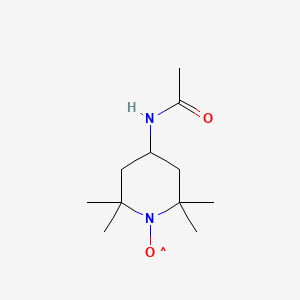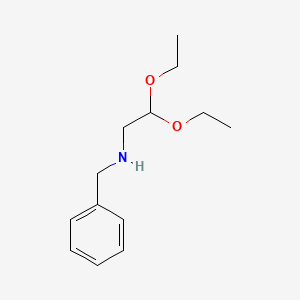
N-Benzylaminoacetaldehyde diethyl acetal
Vue d'ensemble
Description
N-Benzylaminoacetaldehyde diethyl acetal is an organic compound with the molecular formula C13H22NO2. It is a clear, colorless to yellow liquid with a refractive index of 1.4865-1.4925 at 20°C . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzylaminoacetaldehyde diethyl acetal can be synthesized through the reaction of benzylamine with diethyl acetal of glyoxal. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylaminoacetaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylaminoacetaldehyde.
Reduction: It can be reduced to form N-benzylaminoethanol.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: N-Benzylaminoacetaldehyde.
Reduction: N-Benzylaminoethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Benzylaminoacetaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzylaminoacetaldehyde diethyl acetal involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with cellular receptors and signaling pathways, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylaminoacetaldehyde: Similar structure but lacks the diethyl acetal group.
N-Benzylaminoethanol: Formed through the reduction of N-Benzylaminoacetaldehyde diethyl acetal.
N-Benzylaminoacetone: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its acetal group, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and research .
Propriétés
Numéro CAS |
61190-10-1 |
|---|---|
Formule moléculaire |
C13H22NO2+ |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
benzyl(2,2-diethoxyethyl)azanium |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/p+1 |
Clé InChI |
SXFVQTYQHWRYOS-UHFFFAOYSA-O |
SMILES |
CCOC(CNCC1=CC=CC=C1)OCC |
SMILES canonique |
CCOC(C[NH2+]CC1=CC=CC=C1)OCC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
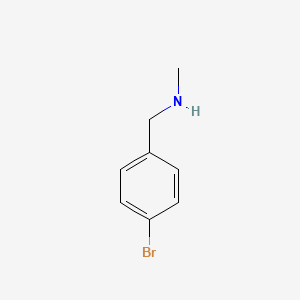
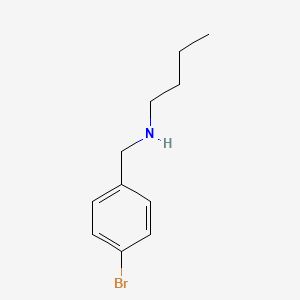
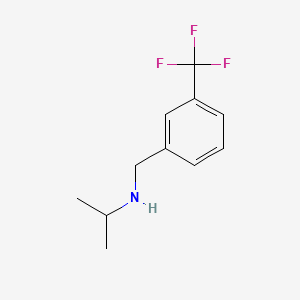
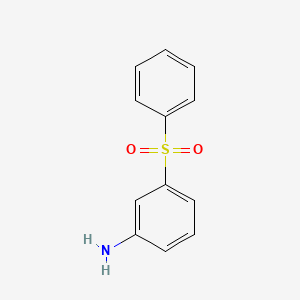
![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
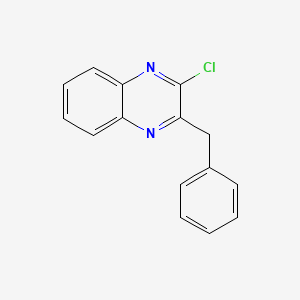
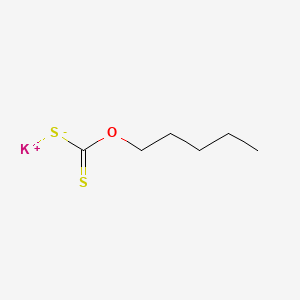
![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)
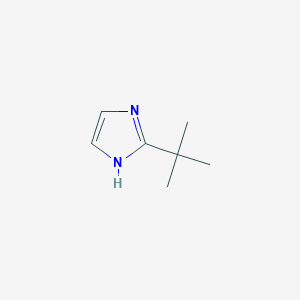
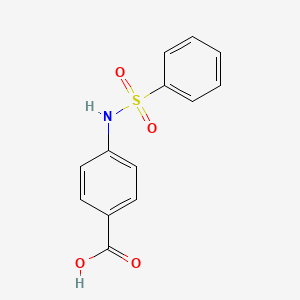
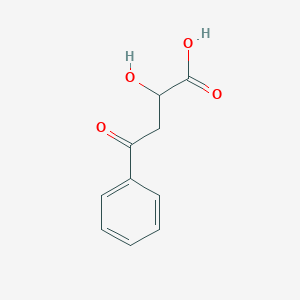
![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)
